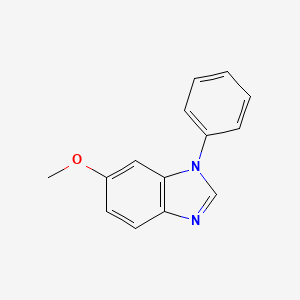

6-Methoxy-1-phenyl-1H-benzimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12N2O |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

6-methoxy-1-phenylbenzimidazole |

InChI |

InChI=1S/C14H12N2O/c1-17-12-7-8-13-14(9-12)16(10-15-13)11-5-3-2-4-6-11/h2-10H,1H3 |

InChI Key |

DBDPQMUWFPDEFP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CN2C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy 1 Phenyl 1h Benzimidazole and Its Analogs

Classical and Conventional Synthetic Approaches to Benzimidazole (B57391) Scaffolds

The synthesis of the benzimidazole core is a well-established area of organic chemistry, with several classical methods still widely employed. These conventional approaches typically involve the construction of the imidazole (B134444) ring onto a pre-existing benzene (B151609) derivative, most commonly an o-phenylenediamine (B120857).

Condensation Reactions Involving o-Phenylenediamines and Carboxylic Acids/Derivatives

One of the most fundamental and widely used methods for synthesizing benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, such as esters, nitriles, or amides. mdpi.com This reaction, often referred to as the Phillips-Ladenburg synthesis, typically requires heating the reactants, sometimes in the presence of a strong acid like hydrochloric acid, to facilitate the cyclization and dehydration. ijariie.comrsc.org

For instance, the reaction of o-phenylenediamine with formic acid upon heating directly yields the parent benzimidazole. ijariie.com A variety of substituted benzimidazoles can be prepared by this method, with yields reportedly ranging from 72% to 90% when using ammonium (B1175870) chloride as a catalyst in ethanol (B145695) at elevated temperatures. semanticscholar.org The use of polyphosphoric acid (PPA) in xylene has also been reported for the synthesis of 2-(4-aminophenyl)-1H-benzimidazole from o-phenylenediamine and 4-aminobenzoic acid. semanticscholar.org

| Reactants | Catalyst/Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| o-phenylenediamine, Aromatic Acids | Ammonium Chloride/Ethanol | 80-90°C | 2-Substituted Benzimidazoles | 72-90% |

| o-phenylenediamine, 4-aminobenzoic acid | Polyphosphoric Acid/Xylene | Reflux | 2-(4-aminophenyl)-1H-benzimidazole | 51% |

Cyclization Strategies for Benzimidazole Ring Formation

Cyclization is a key step in forming the benzimidazole ring system. rsc.org This can be achieved through various strategies that often involve the intramolecular reaction of a suitably substituted benzene derivative. nih.gov One common approach is the reductive cyclization of o-nitroanilines. For example, 2-nitro-4-methylacetanilide can be reduced and subsequently dehydrated to form 2,5-dimethylbenzimidazole. semanticscholar.org

Another strategy involves the oxidative cyclization of amidines. Intramolecular N-arylation of amidines, facilitated by a base such as potassium hydroxide (B78521) in DMSO at high temperatures, can produce a range of substituted benzimidazoles. organic-chemistry.org More recent developments include metal-catalyzed or oxidative cyclization of amidines, which offer alternative routes to these heterocyclic compounds. rsc.org The choice of cyclization strategy often depends on the availability of starting materials and the desired substitution pattern on the final benzimidazole product.

Synthesis via Schiff Base Intermediates

The formation of a Schiff base, or imine, is a crucial step in another common synthetic route to benzimidazoles. nih.gov This typically involves the condensation of an o-phenylenediamine with an aldehyde. The resulting Schiff base intermediate then undergoes cyclization to form the benzimidazole ring. This method is particularly versatile as a wide variety of aldehydes can be used, allowing for the introduction of diverse substituents at the 2-position of the benzimidazole core.

The synthesis of benzimidazole-based Schiff bases is often a multi-step process. mdpi.com For example, 2-aminobenzimidazole (B67599) can be prepared and then reacted with various substituted aldehydes to form the final Schiff base products. researchgate.net These reactions are often carried out in a suitable solvent and may require a catalyst to proceed efficiently. The resulting Schiff bases themselves can be valuable compounds or can be further modified. mdpi.comresearchgate.net

Modern and Green Chemistry Approaches in Benzimidazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient methods for the synthesis of benzimidazoles. rsc.org These modern approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. arkat-usa.org In the context of benzimidazole synthesis, microwave irradiation has been shown to significantly reduce reaction times, often from hours to minutes, while providing high yields. benthamdirect.comtandfonline.com This technique has been successfully applied to the condensation of o-phenylenediamines with aldehydes and other precursors. arkat-usa.orgtandfonline.com

The benefits of microwave-assisted synthesis include rapid and uniform heating, which can lead to cleaner reactions and higher purity of the final products. arkat-usa.org In some cases, these reactions can be performed in the absence of a solvent, further enhancing their green credentials. arkat-usa.org Yields for microwave-assisted benzimidazole synthesis are often reported to be in the range of 94% to 98%. benthamdirect.com

| Reactants | Conditions | Reaction Time | Yield |

|---|---|---|---|

| o-phenylenediamine, Aldehyde | Microwave Irradiation (300 W) | 5-10 min | 94-98% |

Nanoparticle-Catalyzed Reactions (e.g., CdO NPs, ZnO NPs)

The use of nanoparticle catalysts represents another significant advancement in the green synthesis of benzimidazoles. researchgate.net Nanoparticles of metal oxides, such as cadmium oxide (CdO) and zinc oxide (ZnO), have been shown to be highly effective catalysts for the condensation of o-phenylenediamines with aldehydes. researchgate.net These reactions often proceed under mild conditions and can be carried out in environmentally benign solvents or even under solvent-free conditions. rsc.org

A key advantage of using nanoparticle catalysts is their high surface area-to-volume ratio, which leads to enhanced catalytic activity. researchgate.net Furthermore, these catalysts can often be easily recovered and reused multiple times without a significant loss of activity, making the process more economical and sustainable. mdpi.comnih.gov For example, gold nanoparticles supported on titanium dioxide (Au/TiO2) have been used for the synthesis of 2-substituted benzimidazoles and could be reused at least five times. mdpi.comresearchgate.net

Solvent-Free Conditions and Use of Deep Eutectic Solvents

In recent years, there has been a significant shift towards green chemistry principles in the synthesis of benzimidazole derivatives. This includes the use of solvent-free reaction conditions and alternative, environmentally benign solvent systems like deep eutectic solvents (DESs).

Solvent-Free Synthesis:

Solvent-free, or neat, reaction conditions offer several advantages, including reduced environmental impact, cost-effectiveness, and often, shorter reaction times with higher yields. umich.edu A common approach involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids by grinding the reactants together, sometimes with gentle heating. umich.edu For instance, the synthesis of 1,2-disubstituted benzimidazoles has been successfully achieved under solvent-free conditions using microwave irradiation, which provides an efficient and environmentally mild route to a variety of benzimidazole derivatives. nih.gov This method often results in high selectivity and requires only a small amount of catalyst. nih.gov Another solvent-free method utilizes sodium metabisulfite (B1197395) (Na₂S₂O₅) as an inexpensive and eco-friendly oxidizing agent for the condensation of N-substituted o-phenylenediamines with benzylamines, leading to rapid reaction progress. nih.govjst.go.jp

Deep Eutectic Solvents (DESs):

Deep eutectic solvents have emerged as a promising class of green solvents due to their low volatility, non-flammability, high thermal stability, and biodegradability. nih.govsemanticscholar.org DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (such as urea (B33335), glycerol, or sugars), which form a eutectic mixture with a melting point much lower than the individual components. nih.govsemanticscholar.orgmdpi.com These solvents can act as both the reaction medium and, in some cases, as a catalyst. nih.gov

The use of DESs has been reported for the selective and sustainable synthesis of 1,2-disubstituted and 2-substituted benzimidazoles. semanticscholar.orgnih.gov For example, a DES formed from ZrOCl₂·8H₂O and urea has been shown to be an effective catalyst and medium for benzimidazole synthesis due to its higher acidity and lower viscosity compared to other DESs. researchgate.net This method offers advantages in terms of high product yields, simple work-up procedures, and the potential for catalyst reusability. researchgate.net

Table 1: Comparison of Synthetic Conditions for Benzimidazole Derivatives

| Method | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Microwave-assisted | Er(OTf)₃ | Solvent-free | - | Short | High | nih.gov |

| Oxidative Condensation | Na₂S₂O₅ | Solvent-free | - | Short | - | nih.govjst.go.jp |

| Deep Eutectic Solvent | ZrOCl₂·8H₂O/Urea | DES | - | - | High | researchgate.net |

| Deep Eutectic Solvent | Choline Chloride/Glycerol | DES | 60°C | 60 h | 30% | nih.gov |

Derivatization and Functionalization Strategies for Structural Modification

The biological activity of benzimidazole derivatives can be finely tuned by introducing various substituents at different positions of the benzimidazole core. The N-1, C-2, and C-6 positions are particularly important for modifying the pharmacological properties of these compounds. nih.govnih.gov

N-alkylation is a common strategy to introduce diverse functional groups at the N-1 position of the benzimidazole ring, which can significantly influence the compound's properties. nih.govnih.gov This is typically achieved by reacting the benzimidazole with an alkylating agent, such as an alkyl halide or dimethyl sulfate (B86663), in the presence of a base. researchgate.net Common bases used for this purpose include potassium carbonate, sodium carbonate, and sodium hydride. researchgate.net

Recent advancements have focused on developing more sustainable methods for N-alkylation. For example, N-1 alkylation of substituted benzimidazoles has been successfully carried out in an aqueous medium using surfactants like sodium dodecyl sulfate (SDS), which helps to overcome solubility issues. lookchem.com This method is operationally simple, requires short reaction times, and provides excellent yields. lookchem.com Another approach involves the use of Morita–Baylis–Hillman (MBH) alcohols and acetates as alkylating agents, which can react with benzimidazoles in refluxing toluene (B28343) without the need for a catalyst. beilstein-journals.org

The C-2 and C-6 positions of the benzimidazole scaffold are critical for modulating biological activity. nih.govnih.gov Substitutions at these positions can be introduced through various synthetic strategies. The most common method for introducing substituents at the C-2 position is through the condensation of o-phenylenediamines with a wide range of carboxylic acids or their derivatives (e.g., aldehydes, nitriles, or orthoesters). nih.govnih.gov

For instance, reacting o-phenylenediamines with various aromatic aldehydes can yield a range of 2-substituted benzimidazole derivatives. ijariie.com The choice of aldehyde directly determines the substituent at the C-2 position. Similarly, substitutions at the C-6 position are typically introduced by starting with a substituted o-phenylenediamine. For example, using a 4-substituted o-phenylenediamine in the condensation reaction will result in a 6-substituted benzimidazole. This allows for the synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives with diverse functionalities. nih.gov

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, enabling the late-stage functionalization of complex molecules. urfu.rumdpi.comnih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. urfu.rumdpi.com This reaction has been effectively used to introduce aryl or heteroaryl groups at the C-2 position of the benzimidazole core. urfu.ru Microwave-assisted Suzuki-Miyaura coupling has been shown to be an expedient method for functionalizing the benzimidazole scaffold, compatible with a wide range of electronically and sterically diverse (hetero)aryl boronic acids. urfu.ru The use of a PdCl₂/(SPhos) catalytic system is often critical for the successful synthesis of these novel, pharmacologically relevant molecules. urfu.ru

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. This reaction has been instrumental in the synthesis of N-arylated benzimidazoles and related heterocycles. mdpi.comacs.org The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. This methodology provides a powerful route to synthesize a wide array of N-substituted benzimidazole derivatives that might be difficult to access through traditional N-alkylation methods.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Benzimidazole Functionalization

| Reaction | Catalyst System | Reactants | Key Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | PdCl₂/SPhos | Benzimidazole-halide + Arylboronic acid | C-C | urfu.ru |

| Buchwald-Hartwig | Pd(PtBu₃)₂ | Benzimidazole + Aryl halide | C-N | mdpi.com |

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms involved in the synthesis of benzimidazoles is crucial for optimizing reaction conditions and developing new synthetic routes. The most common pathway for benzimidazole formation is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. ijariie.comacs.org The reaction is believed to proceed through the formation of a monoacyl intermediate, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring. acs.org

A plausible mechanism for the formation of 1,2-disubstituted benzimidazoles from an arylenediamine and a substituted aromatic aldehyde involves the initial formation of a Schiff base. ijfmr.com This is followed by cyclization and a 1,3-hydride shift to yield the final product. ijfmr.com

In the case of synthesis using β-nitrostyrene, the proposed mechanism involves a Michael addition between the o-phenylenediamine and β-nitrostyrene to form an intermediate. researchgate.net This intermediate then rearranges to eliminate nitromethane (B149229) and form an imine, which subsequently undergoes intramolecular attack by the other amino group, followed by aerial oxidation to produce the 2-substituted benzimidazole. researchgate.net

For palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the mechanism generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst. urfu.ru

Advanced Characterization Techniques for 6 Methoxy 1 Phenyl 1h Benzimidazole and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are paramount in determining the molecular structure of 6-Methoxy-1-phenyl-1H-benzimidazole. By probing the interactions of the molecule with electromagnetic radiation, methods like NMR, IR, UV-Vis, and Mass Spectrometry provide detailed information about the connectivity of atoms, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For benzimidazole (B57391) derivatives, ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom. nih.gov

¹H NMR: In the ¹H NMR spectrum of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, the aromatic protons typically appear in the downfield region, generally between δ 7.12 and 7.98 ppm. nih.gov For derivatives containing a methoxy (B1213986) group on the 2-phenyl ring, a characteristic singlet signal is observed around δ 3.84–3.85 ppm. nih.gov The N-H proton of the benzimidazole ring, when present, appears as a singlet in the far downfield region, from δ 12.73–12.90 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectra of these compounds show signals for the alkyl chain carbons between δ 10–46 ppm. nih.gov Aromatic carbons resonate in the δ 110–161 ppm range. nih.gov In related benzimidazole salts, the NCHN carbon can be observed at approximately δ 143.2-152.2 ppm. nih.gov For 2-phenyl-1H-benzimidazole, the carbon signals appear at δ 151.70, 130.65, 130.31, 129.42, 126.91, and 122.58 ppm in DMSO-d6. rsc.org

DEPT and 2D-HMQC: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. Two-dimensional techniques like Heteronuclear Multiple Quantum Coherence (HMQC) establish direct one-bond correlations between protons and the carbons they are attached to, confirming assignments made from ¹H and ¹³C spectra. ugm.ac.id For instance, in a substituted benzimidazole, HMQC would show cross-peaks connecting the methoxy protons to the methoxy carbon and the methylene (B1212753) protons to their adjacent carbon. ugm.ac.id Heteronuclear Multiple Bond Correlation (HMBC) experiments further reveal long-range (2-3 bond) C-H correlations, which are crucial for assigning quaternary carbons and piecing together the complete molecular framework. ugm.ac.id

Table 1: Representative NMR Data for Benzimidazole Derivatives

| Nucleus | Type of Signal | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic Protons | 7.12 - 7.98 | nih.gov |

| ¹H | Methoxy Protons | 3.84 - 3.85 | nih.gov |

| ¹H | N-H Proton | 12.73 - 12.90 | nih.gov |

| ¹³C | Alkyl Carbons | 10 - 46 | nih.gov |

| ¹³C | Aromatic Carbons | 110 - 161 | nih.gov |

| ¹³C | NCHN Carbon (salts) | 143.2 - 152.2 | nih.gov |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectra of N-alkylated benzimidazole derivatives show characteristic absorption bands. The disappearance of the N-H stretching vibration (typically around 3400 cm⁻¹) and the appearance of sp³ C-H stretching bands below 3000 cm⁻¹ confirm N-alkylation. nih.gov Other key peaks include sp² C-H stretching (3067–3002 cm⁻¹), C=N stretching (1670–1608 cm⁻¹), and C=C stretching (1591–1522 cm⁻¹). nih.gov For 2-(phenoxymethyl)benzimidazole, C-N stretching vibrations are observed in the region of 1270-1199 cm⁻¹. esisresearch.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov It can be used to identify the characteristic fingerprint of the benzimidazolium ring and detect changes in polarizability upon complex formation. nih.gov For the parent benzimidazole, fundamental vibrational bands have been assigned using both IR and Raman spectroscopy, often supported by density functional theory (DFT) calculations. capes.gov.brcapes.gov.br

Table 2: Key IR Absorption Frequencies for Benzimidazole Derivatives

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | ~3400 | nih.gov |

| sp² C-H | Stretching | 3067 - 3002 | nih.gov |

| sp³ C-H | Stretching | 2992 - 2838 | nih.gov |

| C=N | Stretching | 1670 - 1608 | nih.gov |

| C=C (aromatic) | Stretching | 1591 - 1522 | nih.gov |

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For N-Butyl-1H-benzimidazole, experimental and theoretical spectra show an absorption peak at approximately 248 nm, with another experimental peak observed near 295 nm. semanticscholar.org These absorptions are typically due to π → π* transitions within the conjugated benzimidazole and phenyl ring systems. The specific position and intensity of the absorption maxima can be influenced by the solvent and the nature of substituents on the aromatic rings.

Table 3: UV-Vis Absorption Data for a Benzimidazole Derivative

| Compound | λmax (nm) | Reference |

|---|---|---|

| N-Butyl-1H-benzimidazole | 248, 295 | semanticscholar.org |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent ion. For example, the calculated mass for the protonated molecular ion [M+H]⁺ of 2-phenyl-1H-benzimidazole is 195.0917, with an experimental value found to be 195.0916. rsc.org This level of accuracy is crucial for confirming the molecular formula of newly synthesized compounds.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique commonly used for polar and high molecular weight compounds. It is frequently coupled with HRMS to confirm the molecular weight of benzimidazole derivatives. rsc.org For instance, ESI-MS has been used to identify the protonated molecules of various substituted benzimidazoles, such as 2-(4-methoxyphenyl)-1H-benzimidazole ([M+H]⁺ at m/z 225.1022). beilstein-journals.org

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.

For derivatives like 2-(4-methoxyphenyl)-1-phenyl-1H-benzimidazole, the benzimidazole ring forms significant dihedral angles with the attached phenyl rings, indicating a non-planar molecular conformation. researchgate.net In one study, these angles were 48.00 (6)° and 64.48 (6)°. researchgate.net The crystal packing of benzimidazole derivatives is often stabilized by various intermolecular forces, including hydrogen bonds (e.g., N-H···N), C-H···π interactions, and π-π stacking interactions, which lead to the formation of complex three-dimensional architectures. researchgate.netscilit.com Analysis of the crystal structure of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, revealed a twisted conformation with a dihedral angle of 84.11 (3)° between the benzimidazole and pyrimidine (B1678525) rings. nih.gov

Table 4: Example Crystallographic Data for a Benzimidazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 9.6545 (6) | nih.gov |

| b (Å) | 11.2437 (6) | nih.gov |

| c (Å) | 22.9108 (14) | nih.gov |

| Dihedral Angle | 84.11 (3)° (between benzimidazole and pyrimidine rings) | nih.gov |

Chromatographic Purity Assessment and Separation Techniques (e.g., HPLC, TLC)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique used to monitor the progress of a reaction and for preliminary purity checks. The completion of reactions to form benzimidazole derivatives is often monitored by TLC. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds. It is widely used to determine the purity of synthesized benzimidazoles. The separation of isomers, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxylate and its 7-carboxylate isomer, can be achieved using flash chromatography, a preparative form of liquid chromatography. nih.gov The purity and structure of final products are often confirmed by a combination of HPLC, NMR, and MS. beilstein-journals.org

Table 5: Chromatographic Techniques for Benzimidazole Derivatives

| Technique | Application | Typical Eluent/Mobile Phase | Reference |

|---|---|---|---|

| TLC | Reaction Monitoring, Purity Check | Petroleum Ether, Hexanes/Ethyl Acetate | researchgate.netacs.org |

| Flash Chromatography | Isomer Separation | Not specified | nih.gov |

| HPLC | Purity Assessment | Not specified | beilstein-journals.org |

Structure Activity Relationship Sar and Mechanistic Biological Studies Pre Clinical/in Vitro Focus

General Principles of Benzimidazole (B57391) Structure-Activity Relationships

The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a cornerstone in medicinal chemistry due to its structural versatility. rroij.comrsc.org This adaptability allows for substitutions at various positions on the ring system, which can significantly modulate the compound's interaction with biological targets. rroij.com The resulting derivatives exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties. rroij.comnih.govresearchgate.netmdpi.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of benzimidazole derivatives. rroij.com These studies involve systematically altering the chemical structure and assessing the impact on biological efficacy. rroij.com The key to the biological activity of benzimidazoles lies in their ability to interact with a range of biological targets through mechanisms such as hydrogen bonding, π-π stacking, and metal ion interactions. rsc.org The nature and position of substituents on the benzimidazole ring are critical in determining the compound's therapeutic potential. nih.govresearchgate.net

Influence of Substituents on Biological Activities

The pharmacological profile of benzimidazole derivatives is heavily influenced by the presence and nature of substituents at various positions of the benzimidazole nucleus. nih.govresearchgate.netnih.gov

Substitutions at the N-1 and C-2 positions of the benzimidazole ring are pivotal in defining the biological activity of the resulting compounds. nih.govnih.gov Research has shown that the introduction of different groups at these positions can significantly enhance or modify the therapeutic effects.

For instance, the substitution of a benzyl (B1604629) group at the N-1 position has been shown to enhance anti-inflammatory action. nih.gov Furthermore, N-1 substitutions with various heterocyclic moieties can lead to potent anti-inflammatory effects. nih.gov In the context of antimicrobial activity, the presence of substituents at the N-1 position, such as ethyl, allyl, benzyl, and p-fluorobenzyl groups, has been found to slightly increase activity. nih.gov

The C-2 position is also a critical determinant of biological activity. Substituents at this position can enhance the binding of the compound to enzymes like viral polymerases or proteases, thereby improving their inhibitory action. rroij.com For example, the presence of electron-donating groups at the C-2 position can augment interactions with viral enzymes. rroij.com In the realm of antibacterial and antifungal activity, the substitution of a benzyl group at the C-2 position has been shown to enhance the potential of benzimidazole derivatives. researchgate.net

A summary of the influence of N-1 and C-2 substitutions on biological activity is presented in the table below.

| Position | Substituent Type | Influence on Biological Activity | Reference |

| N-1 | Benzyl group | Enhanced anti-inflammatory action | nih.gov |

| N-1 | Heterocyclic moieties | Potent anti-inflammatory effects | nih.gov |

| N-1 | Ethyl, allyl, benzyl, p-fluorobenzyl | Slightly increased antimicrobial activity | nih.gov |

| C-2 | Electron-donating groups | Enhanced interactions with viral enzymes | rroij.com |

| C-2 | Benzyl group | Enhanced antibacterial and antifungal potential | researchgate.net |

Substitutions on the benzene ring of the benzimidazole nucleus, specifically at the C-5 and C-6 positions, play a significant role in modulating biological activity. nih.govresearchgate.netnih.gov The electronic properties of these substituents are particularly important.

For example, a compound with an electron-releasing methoxy (B1213986) group at the C-6 position has demonstrated strong anti-inflammatory activity. mdpi.com Conversely, an electron-withdrawing nitro group at the C-6 position was found to be more active than other compounds in a particular study, while electron-donating groups led to lower potency. mdpi.com In another study, it was noted that the presence of a 5-chloro substitution on the 1H-benzimidazole ring improved cytotoxicity against MCF-7 cells compared to a 5-fluoro substitution. rsc.org

The nature of the substituent on the phenyl ring attached to the benzimidazole core also has a profound impact on activity. For instance, in a series of benzimidazole derivatives, compounds featuring a 3,4-dihydroxy substitution on the phenyl ring, combined with a 5(6)-chloro substitution on the benzimidazole ring, were found to be potent inhibitors of acetylcholinesterase (AChE). mdpi.com

The table below summarizes the effect of C-5/6 and phenyl ring substitutions.

| Position | Substituent | Influence on Biological Activity | Reference |

| C-6 | Methoxy group (electron-releasing) | Strong anti-inflammatory activity | mdpi.com |

| C-6 | Nitro group (electron-withdrawing) | More active than other compounds in a specific study | mdpi.com |

| C-5 | Chloro group | Improved cytotoxicity against MCF-7 cells | rsc.org |

| Phenyl Ring | 3,4-dihydroxy substitution (with C-5/6 chloro) | Potent acetylcholinesterase (AChE) inhibition | mdpi.com |

Investigation of Antimicrobial Mechanisms (Antibacterial and Antifungal)

Benzimidazole derivatives exert their antimicrobial effects through various mechanisms, primarily by targeting essential cellular processes in bacteria and fungi. nih.govresearchgate.net

A key mechanism of action for many benzimidazole-based antimicrobial agents is the inhibition of critical enzymes.

DNA Gyrase B: Bacterial DNA gyrase, a type II topoisomerase, is a validated target for antibacterial drugs. researchgate.net Certain benzimidazole derivatives have been shown to be potent inhibitors of DNA gyrase B, leading to the disruption of DNA replication and ultimately bacterial cell death. researchgate.netresearchgate.net For example, some synthesized compounds have demonstrated concentration-dependent inhibition of DNA gyrase. researchgate.net

Dihydrofolate Reductase (DHFR): DHFR is another important enzyme target in both microbial and cancer cells. diva-portal.org Specific N,2,6-trisubstituted 1H-benzimidazole derivatives have shown promise as DHFR inhibitors. diva-portal.org

Ergosterol (B1671047) Synthesis Enzymes: The ergosterol biosynthesis pathway is a primary target for antifungal drugs, as ergosterol is a vital component of the fungal cell membrane. nih.gov Some benzimidazole derivatives have been found to inhibit this pathway. nih.gov For instance, one study revealed that a novel benzimidazole compound blocks the ergosterol pathway, a mechanism distinct from the tubulin-targeting effects of other benzimidazoles like benomyl. nih.gov Transcriptional profiling has shown that genes involved in ergosterol biosynthesis are induced in the presence of these inhibitory benzimidazole compounds, similar to the effects of known azole antifungals. nih.gov The inhibition is often targeted at enzymes like lanosterol (B1674476) 14-alpha demethylase. wikipedia.org

The ability of a compound to penetrate the cell membrane and interact with it is crucial for its biological activity. Studies on benzimidazole derivatives have explored these aspects.

The physicochemical properties of benzimidazoles, such as lipophilicity and aqueous solubility, have been shown to influence their biological activity. nih.gov For some derivatives, a quadratic relationship has been observed between giardicidal activity and these properties. nih.gov However, for other derivatives, the activity is more influenced by factors like lipophilicity, hydrogen bond donors, and molecular volume, rather than their apparent permeability in cell lines like Caco-2. nih.gov

Investigations using model membranes have provided insights into the interaction of benzimidazole compounds with cellular membranes. For example, a benzimidazole-derived imine was found to increase the fluidity of membranes that mimic those of bacteria, which could be linked to its potential antibacterial activity. nih.gov In silico studies have also suggested that hydroxyl groups on benzimidazole derivatives can decrease the hydrophobic character of model membranes and interact with the phosphate (B84403) groups of the polar heads in the membrane. nih.gov

Antiviral Activity Research and Target Identification

Substituted benzimidazoles have demonstrated significant promise as antiviral agents. Research has shown that certain 1,2-disubstituted benzimidazoles can inhibit the replication of various viruses, including rhinoviruses, coxsackieviruses, and polioviruses, by targeting the viral RNA-dependent RNA polymerase (RdRp).

One area of investigation has been the activity of benzimidazole derivatives against Bovine Viral Diarrhea Virus (BVDV), a pestivirus that serves as a valuable surrogate for the Hepatitis C Virus (HCV) in antiviral research. Studies have identified 2-aryl- and 2-styryl-benzimidazole derivatives as inhibitors of BVDV replication. Mechanistic studies suggest that these compounds may target the viral RdRp, a key enzyme in viral replication. While specific data on 6-Methoxy-1-phenyl-1H-benzimidazole's direct inhibition of BVDV RdRp is part of broader research into benzimidazole scaffolds, the general findings on related structures highlight the potential of this compound class. The structural features of the benzimidazole core, including substitutions at the N-1 and C-2 positions, are crucial for their antiviral potency.

Antiproliferative and Anticancer Mechanism Investigations (In Vitro Cell Line Studies)

The benzimidazole nucleus is a key pharmacophore in the design of anticancer agents. Derivatives of benzimidazole have been shown to exhibit potent antiproliferative activity against a range of human cancer cell lines. The mechanism of action is often linked to the inhibition of critical cellular processes and signaling pathways involved in cancer progression.

Research into 1,2,5,6-tetrasubstituted benzimidazole derivatives has revealed significant cytotoxic effects. For instance, compounds with a phenyl group at the N-1 position and various substitutions at the C-2 position have been evaluated for their in vitro anticancer activity. The presence of a methoxy group at the 6-position, as in this compound, is a common feature in many biologically active benzimidazoles.

Molecular Target Identification and Validation

A primary mechanism through which benzimidazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling. One such target is the Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase often dysregulated in cancer.

Studies have identified 1-phenyl-1H-benzimidazole derivatives as potential ATP-site inhibitors of PDGFR. Computational modeling and in vitro kinase assays have shown that these compounds can bind to the ATP-binding pocket of the PDGFR kinase domain, thereby blocking its activity. This inhibition disrupts downstream signaling pathways that are essential for cell growth, proliferation, and survival. The specific structural elements of this compound contribute to its binding affinity and inhibitory potential against such kinases.

Proposed Mechanisms Involving DNA Interaction

In addition to kinase inhibition, another proposed mechanism for the anticancer activity of benzimidazole derivatives involves their interaction with DNA. The planar structure of the benzimidazole ring system allows these compounds to intercalate between the base pairs of the DNA double helix.

This intercalation can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, some benzimidazole derivatives have been shown to inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during replication. While direct evidence for this compound as a DNA intercalator is part of the broader investigation into this class of compounds, its structural similarity to known DNA-interacting agents suggests this as a plausible mechanism of its antiproliferative action.

Anti-inflammatory and Analgesic Mechanistic Research

Benzimidazole derivatives have been extensively studied for their anti-inflammatory and analgesic properties. The primary mechanism underlying these effects is often the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. Research has shown that various substituted benzimidazoles can selectively inhibit COX-2 over the constitutive isoform, COX-1, which is involved in normal physiological functions. This selective inhibition is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. The structural features of this compound are consistent with those of other known COX-2 inhibitors, suggesting its potential in this therapeutic area.

Below is a table summarizing the COX inhibitory activity of selected benzimidazole derivatives from a research study.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Derivative A | >100 | 1.5 | >66.7 |

| Derivative B | 15.2 | 0.25 | 60.8 |

| Celecoxib | 15.0 | 0.04 | 375 |

Data presented is illustrative of the types of findings in benzimidazole research and not specific to this compound itself without direct study.

Other Mechanistic Biological Activities: Antihypertensive, Antioxidant, Antiparasitic

Beyond the activities already discussed, the versatile benzimidazole scaffold has been explored for a range of other biological effects.

Antihypertensive Activity: Certain benzimidazole derivatives have been designed as angiotensin II receptor antagonists. Angiotensin II is a potent vasoconstrictor, and blocking its receptor leads to vasodilation and a reduction in blood pressure. The design of these antagonists often involves mimicking the peptide structure of angiotensin II with a non-peptide benzimidazole core.

Antioxidant Activity: The antioxidant potential of benzimidazole derivatives has also been investigated. These compounds can act as free radical scavengers, protecting cells from oxidative stress, which is implicated in a variety of diseases. The electron-donating properties of substituents on the benzimidazole ring, such as a methoxy group, can enhance this antioxidant capacity.

Antiparasitic Activity: The benzimidazole class is well-known for its broad-spectrum anthelmintic activity. Compounds like albendazole (B1665689) and mebendazole (B1676124) are widely used to treat parasitic worm infections. The mechanism of action typically involves the inhibition of tubulin polymerization in the parasite, leading to disruption of cellular structure and function. Research continues to explore novel benzimidazole derivatives for improved efficacy and a broader spectrum of activity against various parasites.

The diverse biological profile of this compound and related compounds underscores the therapeutic potential of the benzimidazole scaffold in addressing a wide range of medical needs.

Future Research Directions and Advanced Applications Excluding Clinical Human Trials

Development of Novel and Efficient Synthetic Pathways

The synthesis of benzimidazole (B57391) derivatives has been a subject of extensive research, with a continuous drive to develop more efficient, cost-effective, and environmentally benign methods. arabjchem.orgrsc.org Traditional methods often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives, sometimes requiring harsh reaction conditions. arabjchem.orgnih.gov

Recent advancements have focused on the use of novel catalysts and reaction conditions to improve yields and simplify procedures. For instance, methods employing heterogeneous catalysts like Fe/MgO have demonstrated high efficiency at room temperature, offering the advantage of catalyst recyclability. jocpr.com Other innovative approaches include the use of sodium metabisulfite (B1197395) as an oxidizing agent in a mixed solvent system, which allows for mild reaction conditions and easy product separation. ias.ac.in Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times from hours to minutes while providing excellent yields. nih.gov

Future research in this area will likely concentrate on the development of even more sustainable and atom-economical synthetic routes. This includes the exploration of one-pot multicomponent reactions, the use of biocatalysts, and the application of flow chemistry to enable continuous and scalable production of 6-Methoxy-1-phenyl-1H-benzimidazole and its analogs.

Exploration of Advanced Computational Design Strategies for Targeted Activity

Computer-aided drug design (CADD) has become an indispensable tool in the development of new therapeutic agents, offering a more rational and efficient approach compared to traditional screening methods. beilstein-journals.org For benzimidazole derivatives, computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, are crucial for predicting their biological activity and optimizing their structures for specific targets. mdpi.comnih.govresearchgate.net

Molecular docking simulations, for example, can predict the binding modes and affinities of this compound derivatives with various biological targets. ukm.mytandfonline.com This allows for the rational design of new compounds with improved potency and selectivity. By generating virtual libraries of derivatives and employing scoring functions, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.gov

Advanced computational strategies will continue to play a pivotal role in the future. The integration of machine learning and artificial intelligence with CADD can further enhance the predictive power of these models. Homology modeling can be employed to generate three-dimensional structures of target proteins when experimental structures are unavailable. beilstein-journals.org These in silico methods, combined with experimental validation, will accelerate the discovery of novel benzimidazole-based drugs with tailored activities.

Identification of New Molecular Targets and Elucidation of Undiscovered Mechanisms of Action

While benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, the full spectrum of their molecular interactions is yet to be completely understood. nih.govnih.gov The identification of new molecular targets for this compound is a key area for future research.

For instance, dihydrofolate reductase (DHFR) has been identified as a potential target for the antibacterial activity of some benzimidazole derivatives. nih.govnih.gov Molecular docking studies can help in understanding the interactions between the compound and the active site of such enzymes, paving the way for the design of more potent inhibitors. nih.gov Similarly, topoisomerases are another class of enzymes that have been identified as targets for the anticancer activity of benzimidazole compounds. nih.gov

Future investigations will likely employ a combination of computational and experimental techniques, such as proteomics and chemical genetics, to identify novel binding partners for this compound. Elucidating these undiscovered mechanisms of action will not only expand our understanding of its biological effects but also open up new therapeutic avenues.

Applications in Chemical Sensors and Advanced Material Science (e.g., Organic Light-Emitting Diodes (OLEDs))

The unique photophysical properties of certain benzimidazole derivatives make them promising candidates for applications in materials science, particularly in the development of chemical sensors and organic light-emitting diodes (OLEDs).

The benzimidazole core can be functionalized to create fluorescent probes that exhibit changes in their emission properties upon binding to specific analytes. This characteristic can be harnessed for the development of highly sensitive and selective chemical sensors for environmental monitoring or biomedical diagnostics.

In the realm of OLEDs, benzimidazole-containing compounds have been investigated as blue light-emitting materials. nsf.govnih.gov The design of these molecules often focuses on preventing intermolecular aggregation in the solid state to achieve efficient and pure blue emission. nih.govnih.gov For example, attaching bulky substituents to the benzimidazole core can disrupt crystalline packing and improve the performance of the OLED device. nih.gov An OLED prototype using a pyrene-benzimidazole derivative as the emissive layer has shown promising results, with a high external quantum efficiency and pure blue electroluminescence. nih.govnih.gov

Future research will likely focus on fine-tuning the molecular architecture of this compound derivatives to optimize their photophysical properties for specific applications. This includes enhancing their quantum yield, tuning their emission color, and improving their stability for long-lasting and high-performance electronic devices.

Integration of High-Throughput Screening with Computational Methods for Drug Discovery Pipelines

The integration of high-throughput screening (HTS) with computational methods represents a powerful synergy in modern drug discovery. beilstein-journals.org HTS allows for the rapid testing of large libraries of compounds against a specific biological target, while computational methods can guide the design of these libraries and help in the interpretation of the screening results.

For benzimidazole derivatives, a virtual high-throughput screening approach can be used to filter large compound databases and identify potential hits. beilstein-journals.org These virtual hits can then be subjected to more rigorous computational analysis, such as molecular dynamics simulations, to predict their binding stability and mode of action. mdpi.comresearchgate.net The most promising candidates identified through this in silico pipeline can then be synthesized and evaluated experimentally, significantly streamlining the drug discovery process.

The future of drug discovery pipelines for benzimidazole-based compounds will undoubtedly involve a closer integration of these experimental and computational techniques. This iterative cycle of computational design, synthesis, and biological evaluation will be crucial for the efficient discovery and optimization of new drug candidates based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methoxy-1-phenyl-1H-benzimidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation of o-phenylenediamine derivatives with substituted carboxylic acids or aldehydes under acidic conditions. For example, microwave-assisted synthesis (e.g., 80–120°C, 30–60 minutes) can improve yield (up to 85%) compared to traditional reflux methods (6–12 hours, 60–70% yield) . Solvent choice (e.g., ethanol vs. DMSO) and catalysts (e.g., p-toluenesulfonic acid) significantly affect purity. Characterization via -NMR and HPLC is recommended to validate structural integrity .

Q. How can the molecular structure of this compound be characterized to confirm regioselectivity and planarity?

- Methodological Answer : X-ray crystallography is the gold standard for determining bond angles and dihedral planes. For example, related benzimidazoles exhibit dihedral angles <10° between the benzimidazole core and substituents, ensuring coplanarity critical for π-π stacking in biological interactions . Complementary techniques like FT-IR (C=N stretching at 1600–1650 cm) and -NMR (methoxy signal at δ 55–60 ppm) validate substituent placement .

Q. What preliminary biological assays are suitable for evaluating the pharmacological potential of this compound?

- Methodological Answer : Begin with in vitro assays:

- Antimicrobial : Broth microdilution (MIC against S. aureus or C. albicans) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7), with IC values compared to doxorubicin .

- Anti-inflammatory : COX-2 inhibition assay using ELISA .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets like kinases or DNA?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions. For example, methoxy and phenyl groups may occupy hydrophobic pockets in kinase ATP-binding domains. Validate predictions with SPR (surface plasmon resonance) to measure binding constants (K) .

Q. What strategies resolve contradictions in SAR studies between in vitro potency and in vivo efficacy for benzimidazole derivatives?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess solubility (shake-flask method), metabolic stability (liver microsomes), and plasma protein binding (equilibrium dialysis) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

- In Silico ADME : SwissADME predicts logP (optimal 2–3) and BBB permeability .

Q. How do substituent modifications (e.g., replacing methoxy with halogens) impact the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Gaussian software calculates HOMO-LUMO gaps; electron-withdrawing groups (e.g., -Cl) reduce electron density, altering nucleophilic attack sites .

- Experimental Validation : Cyclic voltammetry measures redox potentials; methoxy groups typically show oxidation peaks at +0.8–1.2 V vs. Ag/AgCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.